2,6-DIFLUOROBENZOIC-D3 ACID
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Overview
Description
2,6-Difluorobenzoic-D3 acid is a deuterated form of 2,6-difluorobenzoic acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct isotopic labeling. The molecular formula for this compound is C7D3F2O2, and it is commonly utilized in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluorobenzoic-D3 acid typically involves the deuteration of 2,6-difluorobenzoic acid. This process can be achieved through several methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Exchange Reactions: Utilizing deuterated solvents and bases to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes, ensuring high purity and yield. The reaction conditions are optimized to achieve efficient deuterium incorporation while maintaining the integrity of the fluorinated benzoic acid structure.
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluorobenzoic-D3 acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form different derivatives, such as converting the carboxylic acid group to a carbonyl group.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 2,6-difluorobenzyl alcohol or 2,6-difluorobenzaldehyde.
Oxidation: Formation of 2,6-difluorobenzoyl derivatives.
Scientific Research Applications
2,6-Difluorobenzoic-D3 acid is widely used in scientific research due to its unique properties:
Chemistry: Utilized as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterated compounds in biological systems.
Medicine: Used in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Applied in the petrochemical industry as a conservative tracer to monitor fluid flow and distribution in reservoirs.
Mechanism of Action
The mechanism of action of 2,6-difluorobenzoic-D3 acid involves its interaction with molecular targets and pathways. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, allowing for prolonged activity and accurate tracing in various applications. The fluorine atoms enhance the compound’s reactivity and specificity in chemical reactions, making it a valuable tool in synthetic and analytical chemistry.
Comparison with Similar Compounds
2,6-Difluorobenzoic Acid: The non-deuterated form, commonly used in similar applications but with different stability and reactivity profiles.
2,4-Difluorobenzoic Acid: Another fluorinated benzoic acid with different substitution patterns, affecting its chemical properties and applications.
2,3-Difluorobenzoic Acid: Similar structure but with fluorine atoms in different positions, leading to distinct reactivity and uses.
Uniqueness: 2,6-Difluorobenzoic-D3 acid is unique due to its deuterium labeling, which provides enhanced stability and distinct isotopic properties. This makes it particularly valuable in research applications where precise tracking and prolonged activity are required.
Properties
CAS No. |
1219804-21-3 |
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Molecular Formula |
C7H4F2O2 |
Molecular Weight |
161.122 |
IUPAC Name |
3,4,5-trideuterio-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D |
InChI Key |
ONOTYLMNTZNAQZ-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)F |
Synonyms |
2,6-DIFLUOROBENZOIC-D3 ACID |
Origin of Product |
United States |
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